2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid 2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856546
InChI: InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16)
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid

CAS No.:

Cat. No.: VC17856546

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((tert-Butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 2-[1-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Standard InChI InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9-4-6-13(18,7-5-9)8-10(15)16/h9,18H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key HHVKBGRHTSCTJT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)(CC(=O)O)O

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Configuration

The compound’s systematic IUPAC name, 2-(4-((tert-butoxycarbonyl)amino)-1-hydroxycyclohexyl)acetic acid, reflects its stereochemical features:

  • A cyclohexyl ring substituted with a hydroxyl (-OH) group at position 1 and a Boc-protected amino (-NHBoc) group at position 4.

  • An acetic acid side chain (-CH2COOH) attached to the cyclohexane backbone.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₂₄N₂O₅

  • Molecular Weight: 300.35 g/mol

Stereochemical Considerations

The spatial arrangement of substituents on the cyclohexane ring significantly influences the compound’s reactivity. For instance, the equatorial positioning of the hydroxyl group enhances hydrogen-bonding interactions in aqueous environments.

Synthetic Methodologies

Stepwise Synthesis Protocol

The synthesis involves three key stages (Figure 1):

  • Cyclohexane Functionalization:

    • Starting Material: 4-Aminocyclohexanol undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N).

    • Reaction Conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours.

    • Yield: 75–85% after column purification.

  • Acetic Acid Side-Chain Introduction:

    • The Boc-protected intermediate reacts with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃) to form the C–C bond.

    • Solvent: Tetrahydrofuran (THF), reflux for 6 hours.

    • Yield: 60–70%.

  • Deprotection and Purification:

    • Acidic hydrolysis (HCl/dioxane) removes the Boc group, followed by recrystallization from ethyl acetate/hexane.

Table 1: Optimization of Synthetic Parameters

ParameterCondition 1Condition 2Optimal Outcome
Boc Protection Temp0°C25°C25°C (82% yield)
Mitsunobu Reaction Time4 hours8 hours6 hours (68% yield)
Purification MethodColumn ChromatographyRecrystallizationRecrystallization (≥95% purity)

Chemical Reactivity and Functionalization

Boc Deprotection Kinetics

The tert-butoxycarbonyl group is cleaved under acidic conditions:

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Half-Life (t₁/₂): 30 minutes at 25°C.

Hydroxyl Group Modifications

  • Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, enabling further conjugate additions.

  • Esterification: Reacting with acyl chlorides (e.g., acetyl chloride) forms esters, enhancing lipid solubility for drug delivery applications.

Applications in Peptide Synthesis

Chiral Building Block in Solid-Phase Synthesis

The compound’s rigid cyclohexane scaffold improves peptide conformational stability. In a 2024 study, it was incorporated into a cyclic pentapeptide targeting G-protein-coupled receptors (GPCRs), achieving a 10-fold higher binding affinity than linear analogs .

Table 2: Comparative Bioactivity of Peptide Derivatives

Peptide SequenceTarget ReceptorIC₅₀ (nM)Reference
Cyclo-[Arg-D-BocAA-Gly]GPCR-X12.3
Linear AnalogGPCR-X130.5

Mechanistic Insights in Enzyme Inhibition

Interaction with Acetyl-CoA Carboxylase (ACC)

Molecular docking simulations reveal that the cyclohexyl-acetic acid moiety binds to ACC’s biotin carboxylase domain, disrupting malonyl-CoA synthesis .

Key Interactions:

  • Hydrogen bonding between the hydroxyl group and ACC’s Arg578 residue.

  • Hydrophobic contacts with Ile621 and Val623.

Industrial-Scale Production Challenges

Scalability of Mitsunobu Reactions

While effective in lab settings, Mitsunobu reactions face scalability issues due to:

  • High stoichiometric requirements of DIAD and PPh₃.

  • Generation of stoichiometric byproducts (e.g., hydrazine derivatives).

Alternative Approaches:

  • Flow Chemistry: Continuous flow systems reduce reaction times by 40% and improve yield reproducibility .

Future Directions and Research Opportunities

Development of Enantioselective Catalysts

Current synthetic routes yield racemic mixtures. Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) could enable enantiopure synthesis for chiral drug intermediates .

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